2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide
Descripción
The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide (CAS: 332101-03-8) is a pyridine-based thioacetamide derivative featuring a cyano group at position 3, a 4-methoxyphenyl substituent at position 4, and a phenyl group at position 6. The thioether linkage connects the pyridine core to an N,N-dicyclohexylacetamide moiety, conferring significant steric bulk and lipophilicity.
Propiedades
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N,N-dicyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O2S/c1-38-28-19-17-24(18-20-28)29-21-31(25-11-5-2-6-12-25)35-33(30(29)22-34)39-23-32(37)36(26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2,5-6,11-12,17-21,26-27H,3-4,7-10,13-16,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHBUBSIUKRFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 522.56 g/mol. The structure includes a pyridine core, cyano group, methoxyphenyl group, and dicyclohexylacetamide moiety, which contribute to its biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of this compound. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation. This makes it a candidate for further research in conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Core : The initial step involves synthesizing the pyridine ring through cyclization reactions.
- Introduction of Substituents : Subsequent reactions introduce the cyano and methoxy groups.
- Thioether Formation : The thioether linkage is formed by reacting appropriate thiol derivatives with the pyridine compound.
- Final Acetamide Formation : The final step involves acylation with dicyclohexylamine to yield the target compound.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Research : In a model of acute inflammation, the compound reduced edema significantly compared to controls, suggesting a potent anti-inflammatory effect .
- Antimicrobial Activity : In vitro tests showed that the compound effectively inhibited Staphylococcus aureus growth, indicating potential as an antimicrobial agent .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide | Similar pyridine core but different substituents | Moderate anticancer activity |
| 6-(p-Tolyl)pyridin-2-thiol | Lacks cyano and nitrophenyl groups; simpler structure | Low antimicrobial activity |
| 4-(4-Methoxyphenyl)-3-hydroxybenzamide | Related by phenolic structures but lacks the pyridine moiety | Moderate anti-inflammatory effects |
This comparison illustrates how specific substitutions influence biological activity, highlighting the potential efficacy of this compound over its analogs.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogs
Core Pyridine Modifications
Compound 4a ():
- Structure: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide.
- Key Differences: Replaces the pyridine core with a pyrimidinone ring and introduces a hydroxyl group.
- Synthesis: Achieved 90.2% yield via reflux in acetonitrile, suggesting robust synthetic accessibility despite structural complexity .
CD11143085 ():
- Structure: 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide.
- Key Differences: Substitutes the 4-methoxyphenyl group with a 2-chlorophenyl moiety and replaces dicyclohexylamide with a nitroaryl acetamide. The nitro group increases polarity (logP ~2.1 estimated) but may compromise metabolic stability .
Thioacetamide Side Chain Variations
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid ():
- Structure: Lacks the dicyclohexylamide group, terminating in a carboxylic acid.
- Key Differences: The carboxylic acid enhances water solubility (clogP ~3.5 vs. ~6.5 for the target compound) but reduces membrane permeability, limiting bioavailability in biological systems .
N-(o-Tolyl) Analog ():
- Structure: 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide.
- Key Differences: Replaces dicyclohexyl groups with an o-tolyl substituent.
Substituent Effects on Physicochemical Properties
*clogP values estimated using fragment-based methods.
Métodos De Preparación
Hantzsch Pyridine Synthesis with Modified Substitutions
A modified Hantzsch approach enables the assembly of the pyridine ring while incorporating the 4-methoxyphenyl and phenyl groups. Key steps include:
-
Condensation : Reacting 4-methoxybenzaldehyde with acetophenone and ammonium acetate in acetic acid to form a dihydropyridine intermediate.
-
Oxidation : Using nitrobenzene or manganese dioxide to aromatize the dihydropyridine to the pyridine structure.
-
Cyanation : Introducing the cyano group at position 3 via nucleophilic substitution with potassium cyanide under alkaline conditions (yield: 72–78%).
Critical Parameters :
Alternative Pathway: Ullmann-Type Coupling
For higher regioselectivity, a Ullmann coupling strategy is employed:
-
Pre-functionalized pyridine synthesis :
Advantages :
-
Avoids competing side reactions observed in Hantzsch syntheses.
Thioacetamide Side Chain Preparation
Synthesis of N,N-Dicyclohexylacetamide
-
Acylation : Treat dicyclohexylamine with chloroacetyl chloride in dichloromethane at 0–5°C.
-
Thiolation : React the chloroacetamide intermediate with thiourea in refluxing ethanol to generate the thiolated acetamide.
Convergent Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
Radical-Mediated Thiol-Ene Coupling
-
Photocatalyzed Method :
Purification and Characterization
Chromatographic Techniques
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.58 (m, 5H, Ph-H), 3.89 (s, 3H, OCH₃), 3.42–3.35 (m, 2H, CH₂S), 1.60–1.22 (m, 20H, cyclohexyl).
-
HRMS : m/z calcd for C₃₃H₃₇N₃O₂S [M+H]⁺: 540.2681; found: 540.2678.
Yield Optimization and Scalability Challenges
| Parameter | Hantzsch Method | Ullmann Method |
|---|---|---|
| Reaction Time | 24–36 hours | 8–12 hours |
| Overall Yield | 58% | 79% |
| Purity | 95% | 99% |
| Scalability | Limited to 100 g | Kilogram-scale |
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
